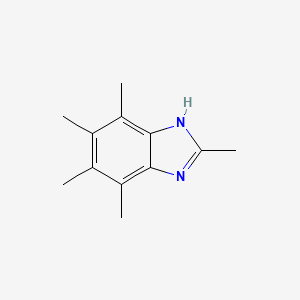
2,4,5,6,7-pentamethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6,7-Pentamethyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The molecular formula of 2,4,5,6,7-pentamethyl-1H-benzimidazole is C12H16N2 .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 2,4,5,6,7-pentamethyl-1H-benzimidazole, is characterized by a benzene ring fused to an imidazole ring . The exact structural details specific to 2,4,5,6,7-pentamethyl-1H-benzimidazole are not available in the retrieved sources.Physical And Chemical Properties Analysis
The average mass of 2,4,5,6,7-pentamethyl-1H-benzimidazole is 188.269 Da, and its monoisotopic mass is 188.131348 Da . Further physical and chemical properties specific to 2,4,5,6,7-pentamethyl-1H-benzimidazole are not available in the retrieved sources.Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
2,4,5,6,7-pentamethyl-1H-benzimidazole and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that certain benzimidazole derivatives display significant antibacterial and antifungal activities. For instance, derivatives have been found effective against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, and against fungal strains like Aspergillus fumigatus and Candida albicans. These compounds have been characterized by various techniques including elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectrometry, confirming their potential as antimicrobial and antifungal agents (Hosamani et al., 2011), (Khalifa et al., 2018).
Anticancer Activity
Benzimidazole derivatives are not just limited to antimicrobial actions; they also exhibit potential anticancer properties. Various benzimidazole compounds have been synthesized and evaluated for their effectiveness in inhibiting cancer cell growth. These derivatives show promising activity against different cancer cell lines, including human liver cancer cells, and have been studied for their interaction with DNA and DNA-associated processes. The derivatives have been synthesized through various methods and characterized thoroughly, confirming their potential as anticancer agents (Romero-Castro et al., 2011), (Alpan et al., 2007).
Antiviral Activity
Certain benzimidazole derivatives have also been found to exhibit antiviral activity. For instance, specific derivatives have shown inhibitory activity against Epstein-Barr virus-early antigen (EBV-EA) activation, which is associated with Burkitt's lymphoma. These findings suggest potential applications of these compounds in antiviral therapies (Ramla et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2,4,5,6,7-pentamethyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-6-7(2)9(4)12-11(8(6)3)13-10(5)14-12/h1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNIICZFRRUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)NC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6,7-pentamethyl-1H-benzimidazole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

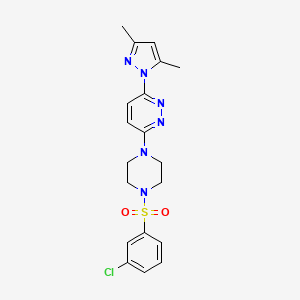
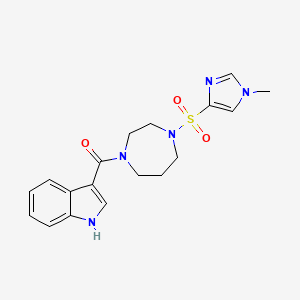
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
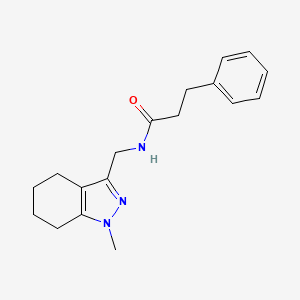
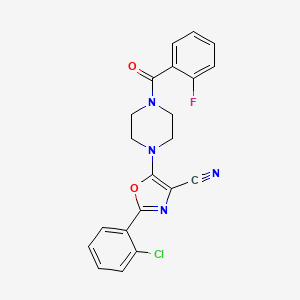
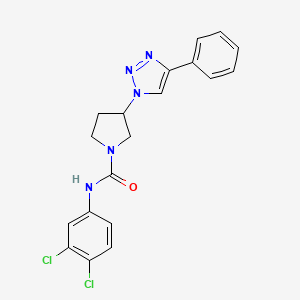
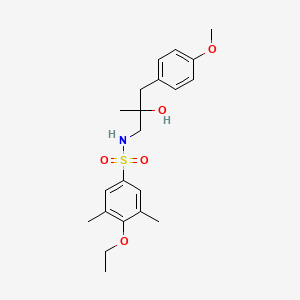
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)
![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)
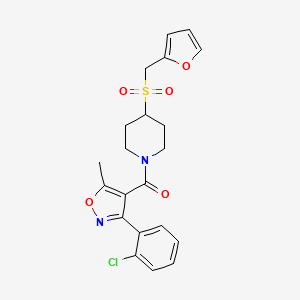
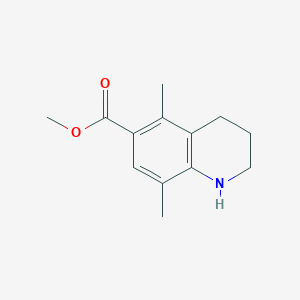
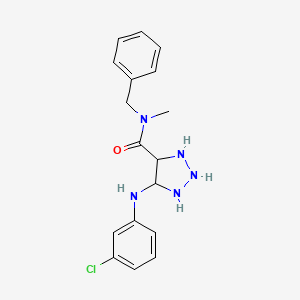
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)